molecular formula C9H13BrN2O2 B1667870 Bromacil CAS No. 314-40-9

Bromacil

Cat. No.: B1667870
CAS No.: 314-40-9
M. Wt: 261.12 g/mol
InChI Key: CTSLUCNDVMMDHG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bromacil is a broad-spectrum herbicide that primarily targets photosynthesis in plants . It is particularly effective against a wide range of annual and perennial weeds, brush, woody plants, and vines .

Mode of Action

This compound operates by interfering with photosynthesis, a vital process for plant growth and survival . It enters the plant through the root zone and moves throughout the plant, disrupting the electron transport and the transfer of light energy . This disruption inhibits the plant’s ability to convert light energy into chemical energy, leading to the plant’s eventual death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is photosynthesis, specifically at photosystem II . By blocking electron transport and the transfer of light energy in this system, this compound prevents the synthesis of ATP and NADPH, two molecules essential for the light-dependent reactions of photosynthesis . This disruption affects the plant’s ability to produce the energy and reducing power needed for the light-independent reactions, leading to a halt in photosynthesis and, ultimately, plant death .

Pharmacokinetics

This compound is applied mainly by sprayers including boom, hand-held, knapsack, compressed air, tank-type, and power sprayers . It is also applied using aerosol, shaker, or sprinkler cans . Solid forms of this compound are spread using granule applicators and spreaders . The Acceptable Daily Intake (ADI) for this compound, defined as the amount of a chemical to which humans can be exposed on a daily basis over an extended period of time (usually a lifetime) without suffering a deleterious effect, is .13 mg/kg bw/day for oral exposure .

Result of Action

The result of this compound’s action is the death of the treated plant. By inhibiting photosynthesis, this compound deprives the plant of the energy it needs to grow and survive . This leads to the plant’s eventual death, making this compound an effective herbicide for controlling unwanted vegetation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, this compound is slightly toxic if individuals accidentally eat or touch residues and practically nontoxic if inhaled . It is a mild eye irritant and a very slight skin irritant . Care should be exercised when spraying this compound on plants because it will also stop the photosynthesis of the adjacent non-target plants, therefore killing them . This compound should never be used in residential or recreation areas for risk of exposure .

Biochemical Analysis

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bromacil undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can modify the bromine atom in this compound, resulting in different reduced forms.

    Substitution: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

    Reducing agents: like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Nucleophiles: such as amines or thiols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various brominated and hydroxylated derivatives, while substitution reactions can produce a range of substituted uracils.

Scientific Research Applications

Bromacil has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its broad-spectrum activity and effectiveness against perennial grasses. Its ability to control a wide range of woody and herbaceous vegetation makes it a valuable tool in both agricultural and non-agricultural settings .

Properties

IUPAC Name

5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C9H13BrN2O2/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14/h5H,4H2,1-3H3,(H,11,14)
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InChI Key

CTSLUCNDVMMDHG-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)N1C(=O)C(=C(NC1=O)C)Br
Source PubChem
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Molecular Formula

C9H13BrN2O2
Record name BROMACIL
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Related CAS

69484-12-4 (hydrochloride salt)
Record name Bromacil [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID4022020
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Molecular Weight

261.12 g/mol
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Physical Description

Bromacil appears as colorless to white odorless crystalline solid. Used as an herbicide. Commercially available as a wettable powder or in liquid formulations. (NIOSH, 2022), Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]; [NIOSH], COLOURLESS-TO-WHITE CRYSTALS., Odorless, colorless to white, crystalline solid., Odorless, colorless to white, crystalline solid. [herbicide] [Note: Commercially available as a wettable powder or in liquid formulations.]
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Boiling Point

Sublimes (NIOSH, 2023), sublimes, Sublimes
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Solubility

0.08 % at 77 °F (NIOSH, 2023), SPARINGLY SOL IN HYDROCARBONS, Moderately soluble in strong aqueous bases, Soluble in 3% aqueous NaOH, In n-hexane 0.023 toluene 3.0, acetonitrile 4.65, acetone 11.4, methylene chloride 12.0 (all in g/100 mL, 20 °C), For more Solubility (Complete) data for BROMACIL (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.08, (77 °F): 0.08%
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Density

1.55 (NIOSH, 2023) - Denser than water; will sink, 1.55 g/cu cm at 25 °C, 1.55 g/cm³, 1.55
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Vapor Pressure

0.0008 mmHg at 212 °F (NIOSH, 2023), 0.00000031 [mmHg], 4.1X10-2 mPa /3.07X10-7 mm Hg/ at 25 °C, Vapor pressure at 25 °C: negligible, 0.0008 mmHg at 212 °F, (212 °F): 0.0008 mmHg
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Mechanism of Action

BROMACIL HAS BEEN SHOWN TO BE A POTENT & SPECIFIC INHIBITOR OF PHOTOSYNTHESIS.
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Color/Form

White crystalline solid, White to light-tan crystalline solid, Colorless to white, crystalline solid [Note: Commercially available as a wettable powder or in liquid formulations]

CAS No.

314-40-9
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Melting Point

317 °F (Sublimes) (NIOSH, 2023), 158 °C, 158-160 °C, 317 °F (sublimes), 317 °F (Sublimes)
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0063.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

5-bromo-3-cyclohexyl-1,6-dimethyluracil; 3-cyclohexyl-5,6-trimethyleneuracil; 5-bromo-3-isopropyl-6-methyluracil; 3-tert-butyl-5-chloro-6-methyluracil;
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Bromacil
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Bromacil
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.